molecular formula C7H12N4O2S B13509859 Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B13509859
M. Wt: 216.26 g/mol
InChI Key: JMOZYSLNLBJQQV-UHFFFAOYSA-N
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Description

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound that features a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-acetate: Another heterocyclic compound with similar biological activities.

    5-amino-1H-1,2,4-triazole-3-thiol: A precursor in the synthesis of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate.

    1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of considerable interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound possesses the following molecular characteristics:

  • Molecular Formula : C7_7H12_{12}N4_4O2_2S
  • Molecular Weight : 216.26 g/mol

The compound features an ethyl acetate moiety linked to a thioether and a 4-methyl-4H-1,2,4-triazole ring, making it a versatile building block in organic synthesis with potential therapeutic applications .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various pathogens. Notably, studies have shown that triazole derivatives can outperform traditional antibiotics in certain cases. For example, triazole-thione hybrids demonstrated higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to established antibiotics like vancomycin .

Compound MIC (μM) Target Pathogen
This compoundTBDTBD
Triazole-thione hybrid0.046 - 3.11MRSA
Vancomycin0.68MRSA

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies suggest that triazole derivatives can act as effective scavengers of free radicals, contributing to their protective effects against oxidative stress .

Compound IC50_{50} (μg/mL) Activity Type
This compoundTBDAntioxidant
Gallic Acid1.2Antioxidant

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the amino group and the thioether linkage are crucial for its interaction with biological targets. SAR studies on related compounds indicate that modifications in these regions can significantly influence their pharmacological profiles .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of triazole derivatives, including this compound:

  • Antibacterial Studies : In vitro assays demonstrated that triazole derivatives exhibit potent activity against both drug-sensitive and drug-resistant strains of bacteria. The mechanism appears to involve inhibition of key bacterial enzymes .
  • Molecular Docking Studies : Computational analyses have shown strong binding affinities of triazole derivatives to target enzymes involved in bacterial metabolism. These findings support the hypothesis that these compounds could serve as lead candidates for new antibiotic therapies .
  • Comparative Analysis : When compared to structurally similar compounds such as ethyl 5-benzyltriazoles and thiadiazole derivatives, this compound demonstrates unique activity profiles due to its specific functional groups .

Properties

IUPAC Name

ethyl 2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-3-13-5(12)4-14-7-10-9-6(8)11(7)2/h3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZYSLNLBJQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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